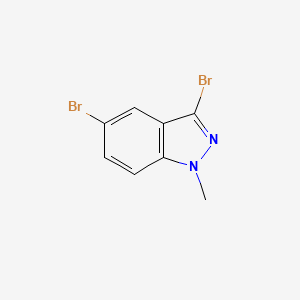

3,5-Dibromo-1-methyl-1H-indazole

Descripción

3,5-Dibromo-1-methyl-1H-indazole is a halogenated indazole derivative characterized by bromine substituents at positions 3 and 5 of the indazole core and a methyl group at the 1-position. Indazoles are nitrogen-containing heterocycles with a fused benzene ring, making them structurally distinct from imidazoles (which lack the fused aromatic system). This compound is listed in catalogs as a building block for medicinal chemistry and organic synthesis, with typical purity ≥95% and commercial availability in gram-scale quantities . Brominated indazoles are often utilized as intermediates in drug discovery due to the reactivity of bromine atoms in cross-coupling reactions (e.g., Suzuki-Miyaura).

Propiedades

IUPAC Name |

3,5-dibromo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDBUVLBDCQJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632473 | |

| Record name | 3,5-Dibromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52088-11-6 | |

| Record name | 3,5-Dibromo-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52088-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-methyl-1H-indazole typically involves the bromination of 1-methyl-1H-indazole. One common method is the reaction of 1-methyl-1H-indazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions .

Industrial Production Methods

Industrial production of 3,5-Dibromo-1-methyl-1H-indazole may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-1-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3,5-disubstituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized indazoles.

Aplicaciones Científicas De Investigación

3,5-Dibromo-1-methyl-1H-indazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer, anti-inflammatory, and antimicrobial compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures and natural product analogs.

Material Science: It is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action of 3,5-Dibromo-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological activity. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Comparison with Other Indazole Derivatives

The Indazoles 化合物目录 lists several indazole analogs with varying substituents and functional groups (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Indazole Derivatives

- Substituent Effects :

- The 3,5-dibromo substitution pattern increases steric bulk and electron-withdrawing effects compared to 7-methyl or 7-chloro derivatives. This may reduce solubility in polar solvents but enhance reactivity in aromatic substitution or metal-catalyzed reactions.

- Boronate esters (e.g., in 7-methyl-4-boronate-1H-indazole) are critical for cross-coupling chemistry, whereas bromine substituents in 3,5-Dibromo-1-methyl-1H-indazole allow for sequential functionalization (e.g., selective Br replacement).

Comparison with Imidazole and Benzimidazole Analogs

While indazoles and imidazoles share a nitrogen-containing heterocyclic core, their structural differences lead to distinct properties:

1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

This imidazole derivative features methoxy, methyl, and phenyl substituents. Methoxy groups enhance electron density, favoring metal coordination, whereas bromine atoms in the indazole derivative may hinder such interactions due to steric and electronic effects.

Benzo[d]imidazole Derivatives

A synthesis protocol for 6-substituted benzo[d]imidazoles (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro derivatives) involves sodium metabisulfite-mediated cyclization in DMF at 120°C . However, brominated indazoles offer superior versatility in halogen-bonding interactions and late-stage derivatization.

Functional Group Analysis

- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability may increase lipophilicity and binding affinity in hydrophobic pockets compared to chlorine.

- Methyl vs. Boronate : The 1-methyl group in 3,5-Dibromo-1-methyl-1H-indazole provides steric shielding of the N–H group (if present), whereas boronate esters (e.g., in 7-methyl-4-boronate-1H-indazole) are hydrolytically sensitive but enable cross-coupling.

Actividad Biológica

3,5-Dibromo-1-methyl-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The data presented here is derived from various studies, highlighting the compound's mechanisms of action and therapeutic potential.

Chemical Structure

The chemical structure of 3,5-Dibromo-1-methyl-1H-indazole is characterized by two bromine atoms at the 3 and 5 positions of the indazole ring, with a methyl group at the 1 position. This unique structure contributes to its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 3,5-Dibromo-1-methyl-1H-indazole. It has shown effectiveness against various bacterial strains and fungi. For instance:

- Study Findings : A study demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anti-inflammatory Activity

Research has also indicated that 3,5-Dibromo-1-methyl-1H-indazole possesses anti-inflammatory properties:

- Case Study : In an animal model of inflammation, treatment with the compound significantly reduced paw edema induced by carrageenan.

- Biomarkers : The compound decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples, suggesting a modulatory effect on inflammatory pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Line Studies : In vitro studies using human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that 3,5-Dibromo-1-methyl-1H-indazole inhibited cell proliferation with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549.

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Research Findings

A comprehensive review of literature indicates that the biological activity of 3,5-Dibromo-1-methyl-1H-indazole is multifaceted:

- Synergistic Effects : When used in combination with other antimicrobial agents, it exhibited synergistic effects, enhancing overall efficacy.

- Safety Profile : Toxicological studies indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its pharmacokinetics and long-term effects.

- Future Directions : Ongoing research aims to explore its potential as a lead compound for drug development targeting infectious diseases and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.